Seratrodast is a synthetic compound classified as a thromboxane A2 (TXA2) receptor antagonist. [, , , , , ] It plays a significant role in scientific research, particularly in investigating the role of TXA2 in various physiological and pathological processes, including asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD). [, , , , , , ]
Related Compounds
Thromboxane A2 (TXA2)
Compound Description: TXA2 is a potent vasoconstrictor and bronchoconstrictor derived from arachidonic acid. It plays a role in various physiological processes, including platelet aggregation, vascular tone regulation, and inflammatory responses [].
Relevance: Seratrodast exerts its therapeutic effects by antagonizing the TXA2 receptor, thereby blocking TXA2's biological activity. Inhibiting TXA2 signaling has been investigated as a potential strategy for managing asthma and other inflammatory conditions [].
11-Dehydrothromboxane B2 (11-DHTXB2)
Compound Description: 11-DHTXB2 is a urinary metabolite of TXA2. Measuring urinary 11-DHTXB2 levels can serve as an indicator of TXA2 synthesis and activity in the body [].
Relevance: Research suggests that bronchial asthma patients with high urinary 11-DHTXB2 levels may respond favorably to Seratrodast treatment. This suggests a potential link between TXA2 activity and Seratrodast's therapeutic efficacy [].
Thromboxane B2 (TXB2)
Compound Description: TXB2 is a stable, inactive metabolite of TXA2 often measured in biological samples to assess TXA2 production [].
Relevance: While Seratrodast effectively reduced plasma 11-DHTXB2 levels in a study involving patients with chronic pulmonary emphysema, it did not significantly impact plasma TXB2 levels []. This discrepancy could suggest that Seratrodast primarily influences the active TXA2 pathway, rather than overall TXA2 production.
Prostaglandin D2 (PGD2)
Compound Description: PGD2 is another arachidonic acid metabolite, like TXA2. It is involved in various physiological processes, including inflammation, allergic responses, and sleep regulation [].
Relevance: Seratrodast has been shown to inhibit PGD2-induced calcium increase and Eosinophil Cationic Protein (ECP) release in eosinophils, suggesting that it might exert anti-inflammatory effects beyond its TXA2 receptor antagonism [].
Platelet-Activating Factor (PAF)
Compound Description: PAF is a potent phospholipid mediator of inflammation and allergic responses. It is released by various cells, including platelets, mast cells, and neutrophils, and contributes to bronchoconstriction, vascular permeability, and leukocyte activation [].
Relevance: Research indicates that Seratrodast does not inhibit PAF-induced ECP release in eosinophils. This suggests that Seratrodast's anti-inflammatory effects might be selective for certain inflammatory mediators, such as TXA2 and PGD2, without affecting PAF's actions [].
Acetylcholine (ACh)
Compound Description: ACh is a neurotransmitter involved in various physiological processes, including muscle contraction and bronchoconstriction. In the context of asthma, ACh release can trigger bronchospasm [, ].
Relevance: Studies have demonstrated that Seratrodast can inhibit ACh-induced contractions in guinea pig tracheal strips. This finding highlights Seratrodast's potential to alleviate bronchoconstriction and improve lung function in asthma [, ].
Histamine
Compound Description: Histamine is an inflammatory mediator released by mast cells and basophils, contributing to allergic reactions. Histamine can trigger bronchoconstriction, vasodilation, and increased vascular permeability [, ].
Relevance: Similar to its effect on ACh-induced contractions, Seratrodast has demonstrated an inhibitory effect on histamine-induced contractions in guinea pig tracheal strips and lung parenchyma strips. This finding further supports Seratrodast's potential as a bronchodilator and anti-inflammatory agent for asthma treatment [, ].
Potassium Chloride (KCl)
Compound Description: KCl, when used in experimental settings, can induce smooth muscle contractions. This effect makes it a useful tool for studying the mechanisms of bronchodilators [].
Relevance: Research has shown that Seratrodast inhibits KCl-induced contractions in guinea pig tracheal strips, demonstrating its bronchodilatory properties through a mechanism distinct from its antagonism of specific receptors like those for TXA2 or histamine [].
Montelukast
Compound Description: Montelukast is a leukotriene receptor antagonist used to manage asthma and allergic rhinitis. It blocks the action of leukotrienes, inflammatory mediators that contribute to bronchoconstriction and airway inflammation [, ].
Relevance: Several studies have compared the efficacy and safety of Seratrodast to Montelukast in treating asthma. While both drugs showed comparable effects in some studies, Seratrodast demonstrated superiority in improving peak expiratory flow and reducing specific inflammatory markers in others. These findings suggest that Seratrodast may offer additional therapeutic benefits over currently used leukotriene receptor antagonists like Montelukast [, ].
Zafirlukast
Compound Description: Zafirlukast is another leukotriene receptor antagonist used in asthma management, similar to Montelukast. It blocks the action of leukotrienes, reducing airway inflammation and bronchoconstriction [].
Relevance: A study comparing Seratrodast to Zafirlukast in asthma patients found a significantly higher control rate with Seratrodast. Both drugs displayed similar safety profiles, suggesting that Seratrodast might be a more effective treatment option for asthma compared to Zafirlukast [].
Pranlukast
Compound Description: Pranlukast, like Montelukast and Zafirlukast, is a leukotriene receptor antagonist used in asthma treatment. It inhibits the action of leukotrienes by blocking their receptors, thus reducing airway inflammation and bronchoconstriction [, , , , ].
Relevance: Studies investigating the combined effects of Pranlukast and Seratrodast in asthma models showed that both drugs effectively attenuated specific aspects of asthmatic responses, but through different mechanisms. Pranlukast primarily targeted leukotriene-mediated effects, while Seratrodast focused on TXA2-mediated actions. These results highlight the potential benefits of using a combination therapy targeting multiple inflammatory pathways in asthma management [, , , , ].
Salbutamol
Compound Description: Salbutamol is a short-acting β2-adrenergic receptor agonist commonly used as a bronchodilator to relieve acute asthma symptoms. It works by relaxing the smooth muscles in the airways, improving airflow [].
Relevance: Salbutamol served as a comparator drug in a study investigating the bronchodilatory effects of Seratrodast. The study found that while Salbutamol effectively suppressed immediate airway responses, Seratrodast exhibited a more targeted effect on specific phases of the response. This observation underscores the distinct mechanisms of action between these two drugs and highlights Seratrodast's potential for managing different aspects of asthma [].
Prednisolone
Compound Description: Prednisolone is a corticosteroid with potent anti-inflammatory properties. It is used to manage various inflammatory and autoimmune conditions, including severe asthma [].
Relevance: In an animal study, prednisolone demonstrated broader inhibitory effects on antigen-induced immediate airway responses compared to Seratrodast, which specifically targeted certain phases of the response []. This observation suggests that while Seratrodast may offer targeted therapeutic benefits for specific aspects of asthma, corticosteroids like prednisolone might be necessary for broader control of inflammation in more severe cases.
Ozagrel Hydrochloride
Compound Description: Ozagrel hydrochloride is a TXA2 synthase inhibitor, which reduces TXA2 production. It has been studied for its potential in managing asthma and other inflammatory conditions [, , ].
Ramatroban (BAY-u-3405)
Compound Description: Ramatroban is a dual antagonist of TXA2 receptors and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), involved in allergic inflammation [, ].
Relevance: Ramatroban, similar to Seratrodast, targets the TXA2 pathway and has shown potential in managing allergic inflammation, including allergic rhinitis []. Both compounds highlight the potential of targeting TXA2 signaling in treating allergic diseases.
YM158
Compound Description: YM158 is a dual antagonist of LTD4 and TXA2 receptors. It has shown promising results in preclinical studies for its ability to inhibit both immediate and late asthmatic responses and reduce airway hyperresponsiveness in guinea pigs [].
Relevance: YM158, like Seratrodast, targets the TXA2 pathway but also possesses additional activity against LTD4. This dual-acting mechanism suggests that YM158 might provide more comprehensive therapeutic benefits in managing asthma compared to single-target agents [].
L-655,240
Compound Description: L-655,240 is a potent and selective TXA2 receptor antagonist [].
Relevance: L-655,240 shares a similar mechanism of action with Seratrodast, directly antagonizing the TXA2 receptor. This shared target highlights the importance of TXA2 receptor antagonism in managing conditions like LUTS, where TXA2 signaling plays a role [].
Picotamide
Compound Description: Picotamide is a dual antagonist of TXA2 receptors and α1-adrenoceptors, the latter being involved in smooth muscle contraction [].
Relevance: Picotamide, in addition to its TXA2 receptor antagonism shared with Seratrodast, also blocks α1-adrenoceptors, suggesting broader activity in inhibiting smooth muscle contraction. This dual action makes it a potential therapeutic candidate for conditions like benign prostatic hyperplasia, where both TXA2 and α1-adrenoceptor signaling contribute to disease pathology [].
U-46619
Compound Description: U-46619 is a synthetic analog of TXA2 commonly used in research to investigate TXA2 receptor-mediated effects [, , ].
Relevance: U-46619 serves as a valuable tool for studying the mechanisms of TXA2 receptor antagonists like Seratrodast. By inducing TXA2-like effects, U-46619 allows researchers to assess the ability of Seratrodast to block these effects and confirm its TXA2 receptor antagonist properties [, , ].
Bay-u3405 (Ramatroban)
Compound Description: Bay-u3405, also known as Ramatroban, is a dual antagonist of TXA2 receptors and CRTH2 receptors. It has demonstrated anti-inflammatory and bronchodilatory effects in preclinical models of asthma [].
Relevance: Bay-u3405, similar to Seratrodast, inhibits TXA2 signaling but also targets the CRTH2 receptor involved in allergic inflammation. This dual mechanism of action suggests potential therapeutic benefits in managing asthma and other allergic conditions by modulating both TXA2 and CRTH2 pathways [].
Source and Classification
Seratrodast was developed as an antiasthmatic medication aimed at reducing bronchoconstriction and inflammation associated with asthma. It is categorized under the class of leukotriene modifiers, which includes other drugs that inhibit the action of leukotrienes—substances that contribute to asthma symptoms. The compound is synthesized from various chemical precursors, which are selected based on their potential to enhance therapeutic efficacy and minimize side effects.
Synthesis Analysis
Methods and Technical Details
The synthesis of Seratrodast involves several steps, typically starting from simple organic compounds. One notable method includes the coupling of Seratrodast with different nitric oxide donors such as oxatriazoles and N-hydroxyguanidines. This process aims to enhance its antiasthmatic properties by increasing its nitric oxide releasing ability, which is beneficial for respiratory function.
The synthesis can be summarized as follows:
Starting Materials: Selection of appropriate organic precursors.
Reagents: Use of coupling agents for reaction facilitation.
Reaction Conditions: Control of temperature and pH to optimize yield.
Purification: Techniques such as recrystallization or chromatography to isolate pure Seratrodast.
Molecular Structure Analysis
Structure and Data
Seratrodast's molecular structure can be represented by its chemical formula, which includes various functional groups essential for its pharmacological activity. The compound's structure features a complex arrangement that allows it to interact effectively with leukotriene receptors.
Molecular Formula: C17H18N2O3
Molecular Weight: Approximately 302.34 g/mol
Structural Characteristics: The presence of aromatic rings contributes to its stability and interaction with biological targets.
Chemical Reactions Analysis
Reactions and Technical Details
The primary chemical reactions involving Seratrodast include:
Receptor Binding: Interaction with leukotriene receptors leads to inhibition of bronchoconstriction.
Nitric Oxide Release: Coupling with nitric oxide donors enhances its therapeutic profile by promoting vasodilation in the airways.
The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of other reactants, which are critical for optimizing drug formulation.
Mechanism of Action
Process and Data
Seratrodast exerts its pharmacological effects through multiple mechanisms:
Leukotriene Receptor Antagonism: By binding to leukotriene receptors, Seratrodast prevents the action of leukotrienes, which are known to cause bronchoconstriction and inflammation.
Nitric Oxide Modulation: The drug's ability to release nitric oxide enhances bronchodilation, improving airflow in patients with asthma.
This dual mechanism not only alleviates symptoms but also addresses underlying inflammatory processes in the airways.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Seratrodast exhibits several notable physical and chemical properties:
These properties are crucial for developing effective pharmaceutical formulations that ensure bioavailability and efficacy.
Applications
Scientific Uses
Seratrodast has significant applications in clinical settings:
Asthma Treatment: Primarily used for managing asthma symptoms by reducing airway inflammation and improving lung function.
Research Applications: Investigated for potential use in other inflammatory conditions due to its anti-inflammatory properties.
Recent studies have also explored novel derivatives of Seratrodast that may enhance its therapeutic efficacy or broaden its application spectrum.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SUVN-G3031 is a Histamine H3 receptor antagonist, which is potentially useful for treating cognitive disorders, dementia, attention deficit hyperactivity disorder, epilepsy, sleep disorders, obesity, schizophrenia, eating disorders and pain. H 3 receptors play a critical role as neuromodulators through their widespread distribution in the central nervous system. Blockade of this receptor augments the pre-synaptic release of both histamine and other neurotransmitters including acetylcholine from cholinergic neurons.
A quaternary skeletal muscle relaxant usually used in the form of its bromide, chloride, or iodide. It is a depolarizing relaxant, acting in about 30 seconds and with a duration of effect averaging three to five minutes. Succinylcholine is used in surgical, anesthetic, and other procedures in which a brief period of muscle relaxation is called for.
SV293 is a D2 dopamine receptor-selective antagonist. SV293 binds with 100-fold higher affinity to human D2 receptors compared to the human D3 and D4 dopamine receptor subtypes.
Succinylcholine chloride dihydrate is a hydrate that is the dihydrate form of succinylcholine chloride. It has a role as a muscle relaxant. It contains a succinylcholine chloride (anhydrous). A quaternary skeletal muscle relaxant usually used in the form of its bromide, chloride, or iodide. It is a depolarizing relaxant, acting in about 30 seconds and with a duration of effect averaging three to five minutes. Succinylcholine is used in surgical, anesthetic, and other procedures in which a brief period of muscle relaxation is called for. See also: Succinylcholine (has active moiety).
Suxibuzone is a pyrazolidine that is phenylbutazone which is substituted by a 3-carboxypropanoylmethyl group at the 4-position. Suxibuzone is a prodrug for phenylbutazone and is commonly used as an anti-inflammatory drug in horses. It has a role as a prodrug, a non-steroidal anti-inflammatory drug, an antirheumatic drug, a non-narcotic analgesic and a peripheral nervous system drug. It is a member of pyrazolidines, a monocarboxylic acid and a hemisuccinate.
SW033291 is an inhibitor which maintains the ability to promote tissue regeneration through inhibition of prostaglandin-degrading enzyme 15-PGDH. SW033291 is a potent and selective 15-hydroxyprostaglandin dehydrogenase (15-PGDH) enzyme inhibitor. 15-PGDH is a prostaglandin-degrading enzyme, potentiates tissue regeneration in multiple organs in mice. SW033291 accelerates hematopoietic recovery in mice receiving a bone marrow transplant. SW033291 also promotes tissue regeneration in mouse models of colon and liver injury. Tissues from 15-PGDH knockout mice demonstrate similar increased regenerative capacity. Thus, 15-PGDH inhibition may be a valuable therapeutic strategy for tissue regeneration in diverse clinical contexts.